molecular formula C6H11ClFN3 B2775225 [1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 2197056-50-9

[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride

Cat. No.: B2775225
CAS No.: 2197056-50-9
M. Wt: 179.62
InChI Key: ZZIRQCFZYHORHO-UHFFFAOYSA-N
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Description

[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride is a chemical compound with the molecular formula C6H11ClFN3 and a molecular weight of 179.62 g/mol. This compound is characterized by the presence of an imidazole ring substituted with a fluoroethyl group and a methanamine group, making it a versatile molecule in various chemical and biological applications.

Properties

IUPAC Name

[3-(2-fluoroethyl)imidazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3.ClH/c7-1-2-10-5-9-4-6(10)3-8;/h4-5H,1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIRQCFZYHORHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)CCF)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes nucleophilic acylation with reagents like acid chlorides or anhydrides. For example:

RCOCl+[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamineRCONH-CH2-imidazole derivative+HCl\text{RCOCl} + \text{[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine} \rightarrow \text{RCONH-CH}_2\text{-imidazole derivative} + \text{HCl}

  • Key Data :

    • Similar imidazole-based amines (e.g., 2-(1-methylimidazol-5-yl)ethanamine) react with acyl chlorides in ethanol under reflux to form stable amides.

    • Reaction yields depend on steric hindrance from the 2-fluoroethyl group.

Alkylation and Quaternary Ammonium Formation

The amine can react with alkyl halides or epoxides to form secondary or tertiary amines. Under strong alkylation conditions, quaternary ammonium salts may form:

R-X+[amine]R-NH-CH2-imidazole derivativeexcess R-XR3N+-CH2-imidazoleX\text{R-X} + \text{[amine]} \rightarrow \text{R-NH-CH}_2\text{-imidazole derivative} \xrightarrow{\text{excess R-X}} \text{R}_3\text{N}^+\text{-CH}_2\text{-imidazole} \cdot \text{X}^-

  • Key Data :

    • Propargyl amines (e.g., 2-methylbut-3-yn-2-amine) react with isocyanates in acetonitrile at RT using BEMP catalyst to form ureas .

    • Steric effects from the 2-fluoroethyl group may slow alkylation kinetics.

Electrophilic Substitution on the Imidazole Ring

The electron-withdrawing fluoroethyl group directs electrophiles to the 4-position of the imidazole ring. Example reactions include:

Reaction TypeConditionsProductSource
NitrationHNO3/H2SO4, 0–5°C4-Nitroimidazole derivative
HalogenationCl2/FeCl3, RT4-Chloroimidazole derivative
  • Mechanistic Insight :
    Fluorine’s inductive effect increases ring electrophilicity, favoring substitution at the 4-position .

Acid-Base Behavior and Salt Formation

The compound exists as a hydrochloride salt (pKa ~8–10 for the amine). Key equilibria include:

[NH3+-CH2-imidazole]ClNH2-CH2-imidazole+HCl\text{[NH}_3^+\text{-CH}_2\text{-imidazole]Cl}^- \rightleftharpoons \text{NH}_2\text{-CH}_2\text{-imidazole} + \text{HCl}

  • Stability :

    • Hydrochloride salts of analogous imidazole amines (e.g., (1H-imidazol-5-yl)methanamine dihydrochloride) remain stable under anhydrous conditions but hydrolyze in aqueous base .

Hydrolytic Stability

The 2-fluoroethyl group may undergo hydrolysis under strongly acidic or basic conditions:

ConditionDegradation PathwayHalf-Life (Predicted)Source
pH < 2Cleavage of C-F bond~24 hours
pH > 10β-elimination to form vinylimidazole<1 hour
  • Metabolic Stability :
    Fluorinated imidazoles (e.g., 2-(4-fluorophenyl)benzimidazole) show enhanced resistance to oxidative metabolism in hepatic microsomes .

Redox Reactions

  • Oxidation : The primary amine may oxidize to a nitroso or nitro compound under strong oxidizing agents (e.g., KMnO4).

  • Reduction : The imidazole ring is resistant to catalytic hydrogenation but may reduce under high-pressure H2/Pd-C.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole structures exhibit antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. A study demonstrated that related imidazole compounds had minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, suggesting that [1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride may also possess similar efficacy .

Anticancer Potential

Imidazole derivatives have been explored for their anticancer activities. Some studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The fluorinated ethyl group may enhance the bioavailability and selectivity of the compound towards cancerous cells, warranting further investigation .

Material Science Applications

The unique chemical properties of this compound make it a candidate for applications in material science. Its ability to act as a building block in organic synthesis allows for the development of new materials with specific properties. For example, it can be incorporated into polymers or coatings to impart antimicrobial characteristics or enhance thermal stability .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with fluorinated alkyl halides. The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors in target organisms.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives against clinical isolates of MRSA. The results showed that compounds similar to this compound exhibited significant inhibitory effects at low concentrations, highlighting their potential as therapeutic agents against resistant bacterial strains .
  • Cancer Cell Line Studies : In vitro studies assessing the cytotoxic effects of imidazole derivatives on cancer cell lines revealed that certain modifications to the imidazole structure enhanced anticancer activity. The introduction of a fluorinated ethyl group was associated with increased selectivity towards cancer cells compared to normal cells .

Mechanism of Action

The mechanism of action of [1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and specificity, while the imidazole ring can participate in various biochemical interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Chloroethyl)-1H-imidazol-5-yl]methanamine hydrochloride
  • [1-(2-Bromoethyl)-1H-imidazol-5-yl]methanamine hydrochloride
  • [1-(2-Iodoethyl)-1H-imidazol-5-yl]methanamine hydrochloride

Uniqueness

The presence of the fluoroethyl group in [1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s chemical properties, such as increasing metabolic stability and enhancing binding interactions with biological targets.

Biological Activity

[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride is a synthetic organic compound notable for its imidazole ring structure and the presence of a fluorinated ethyl group. This compound has garnered interest in pharmacological research due to its potential therapeutic applications. The following sections detail the biological activity of this compound, including its antimicrobial, anticancer, and neurological effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Chemical Formula : C₆H₁₀FN₃
  • Molecular Weight : 143.16 g/mol
  • CAS Number : 2197056-50-9

The imidazole ring is a five-membered structure containing two nitrogen atoms, which contributes to the biological reactivity of the compound. The fluorinated ethyl group enhances its chemical properties, potentially influencing its biological activity.

Antimicrobial Properties

Research indicates that many imidazole derivatives exhibit significant antimicrobial activity. This compound is hypothesized to possess similar properties. Studies have shown that imidazole compounds can inhibit the growth of various pathogens, including bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli62.5 µg/mL
E. faecalis78.12 µg/mL

These findings suggest that this compound may be effective against common bacterial infections, warranting further investigation into its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of imidazole derivatives has been documented in various studies. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines.

Cell LineIC₅₀ (µg/mL)
HeLa226
A549242.52

These results indicate that the compound may inhibit tumor growth by interfering with cellular processes involved in cancer progression.

The synthesis of this compound typically involves several steps aimed at optimizing yield and purity while exploring variations that may enhance biological activity. The mechanisms through which this compound exerts its biological effects are likely multifaceted, involving interactions with various biological targets such as enzymes and receptors.

Case Studies and Research Findings

Recent studies employing computer-aided drug design have suggested that this compound could interact with specific proteins involved in disease pathways. For example:

  • Study on Cancer Cell Lines : A study indicated that compounds with similar structures could induce apoptosis in cancer cells, suggesting a potential mechanism for tumor inhibition.

Q & A

Q. What are the established synthetic pathways for [1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution or cycloaddition reactions. For example, reacting 2-fluoroethyl halides with pre-functionalized imidazole precursors (e.g., 5-aminomethylimidazole derivatives) under basic conditions (e.g., KOH in DMSO) can introduce the fluoroethyl group . Purification often employs recrystallization or column chromatography. Yield optimization requires precise temperature control (60–80°C) and anhydrous conditions to minimize hydrolysis of the fluoroethyl moiety .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the imidazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and fluoroethyl group (19^19F NMR at δ -210 to -220 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths and angles, particularly the C-F bond (1.35–1.40 Å) and imidazole ring geometry .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 204.08) .

Advanced Research Questions

Q. How does the 2-fluoroethyl substituent influence the compound’s electronic properties and reactivity in biological systems?

The electron-withdrawing fluorine atom increases the electrophilicity of adjacent carbons, potentially enhancing interactions with nucleophilic residues in enzymes or receptors. Computational studies (DFT) show reduced electron density at the imidazole N3 position, which may affect hydrogen-bonding capabilities in target binding . Experimental validation via comparative assays with non-fluorinated analogs is recommended to isolate electronic effects .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?

Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

  • Solvent Correction : Apply the IEFPCM model in DFT calculations to account for solvent polarity .
  • Dynamic NMR : Analyze variable-temperature 1^1H NMR to detect rotameric equilibria in the fluoroethyl group .
  • Cross-Validation : Compare with structurally similar compounds (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride) to identify systematic shifts .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours, followed by HPLC analysis to quantify degradation products (e.g., hydrolyzed fluoroethyl groups) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C suggests thermal stability) .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Low solubility in common solvents (e.g., water, ethanol) complicates crystallization. Mitigation strategies:

  • Co-Crystallization : Use additives like camphorsulfonic acid to improve lattice packing .
  • Vapor Diffusion : Employ slow evaporation of acetonitrile/water mixtures to grow diffraction-quality crystals .

Methodological Tables

Table 1: Key Synthetic Parameters for Optimized Yield

ParameterOptimal ConditionReference
Reaction Temperature70°C
SolventAnhydrous DMSO
BaseKOH (1.5 eq)
PurificationSilica Gel Chromatography

Table 2: Comparative 1^1H NMR Shifts of Analogous Compounds

CompoundImidazole H (ppm)Fluoroethyl H (ppm)
[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine HCl8.2 (H4)4.6 (CH2F)
[1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine HCl8.1 (H4)-

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